molecular formula C21H20N4O6 B14527404 4,4'-{[6-(Diethylamino)-1,3,5-triazine-2,4-diyl]bis(oxy)}dibenzoic acid CAS No. 62500-69-0

4,4'-{[6-(Diethylamino)-1,3,5-triazine-2,4-diyl]bis(oxy)}dibenzoic acid

Cat. No.: B14527404
CAS No.: 62500-69-0
M. Wt: 424.4 g/mol
InChI Key: QXDQSPYNACQGHX-UHFFFAOYSA-N
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Description

4,4’-{[6-(Diethylamino)-1,3,5-triazine-2,4-diyl]bis(oxy)}dibenzoic acid is a complex organic compound that features a triazine ring substituted with diethylamino groups and linked to dibenzoic acid moieties through ether linkages

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4,4’-{[6-(Diethylamino)-1,3,5-triazine-2,4-diyl]bis(oxy)}dibenzoic acid typically involves the reaction of 6-(diethylamino)-1,3,5-triazine-2,4-diol with 4-hydroxybenzoic acid derivatives under appropriate conditions. The reaction is often carried out in the presence of a base, such as sodium hydroxide, to facilitate the formation of the ether linkages .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale reactions using similar synthetic routes but optimized for higher yields and purity. This could include the use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography .

Chemical Reactions Analysis

Types of Reactions

4,4’-{[6-(Diethylamino)-1,3,5-triazine-2,4-diyl]bis(oxy)}dibenzoic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like alkyl halides. The reactions are typically carried out under controlled temperatures and inert atmospheres to prevent unwanted side reactions .

Major Products Formed

The major products formed from these reactions include quinone derivatives, amine derivatives, and substituted triazine compounds, depending on the specific reaction conditions and reagents used .

Mechanism of Action

The mechanism of action of 4,4’-{[6-(Diethylamino)-1,3,5-triazine-2,4-diyl]bis(oxy)}dibenzoic acid involves its interaction with specific molecular targets and pathways. In coordination chemistry, it acts as a ligand, coordinating with metal ions to form stable complexes. In biological systems, its derivatives may interact with cellular targets, leading to various biological effects such as inhibition of enzyme activity or disruption of cellular processes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4,4’-{[6-(Diethylamino)-1,3,5-triazine-2,4-diyl]bis(oxy)}dibenzoic acid is unique due to its triazine ring structure, which imparts distinct electronic and steric properties. This makes it particularly useful in forming stable coordination complexes and exploring new materials with unique properties .

Properties

CAS No.

62500-69-0

Molecular Formula

C21H20N4O6

Molecular Weight

424.4 g/mol

IUPAC Name

4-[[4-(4-carboxyphenoxy)-6-(diethylamino)-1,3,5-triazin-2-yl]oxy]benzoic acid

InChI

InChI=1S/C21H20N4O6/c1-3-25(4-2)19-22-20(30-15-9-5-13(6-10-15)17(26)27)24-21(23-19)31-16-11-7-14(8-12-16)18(28)29/h5-12H,3-4H2,1-2H3,(H,26,27)(H,28,29)

InChI Key

QXDQSPYNACQGHX-UHFFFAOYSA-N

Canonical SMILES

CCN(CC)C1=NC(=NC(=N1)OC2=CC=C(C=C2)C(=O)O)OC3=CC=C(C=C3)C(=O)O

Origin of Product

United States

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